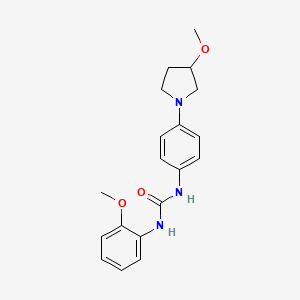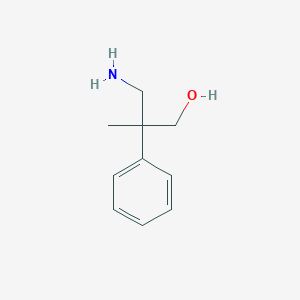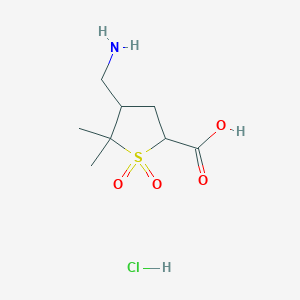![molecular formula C23H22ClFN4O2 B2632439 6-{3-[(5-chloro-2-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-(3-fluorophenyl)nicotinamide CAS No. 1251632-14-0](/img/structure/B2632439.png)
6-{3-[(5-chloro-2-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-(3-fluorophenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-{3-[(5-chloro-2-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-(3-fluorophenyl)nicotinamide” has a molecular formula of C23H22ClFN4O2, an average mass of 440.898 Da, and a monoisotopic mass of 440.141541 Da . It is not intended for human or veterinary use and is available for research use only.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Antimicrobial Properties
This compound has shown biological activity in various forms. For instance, derivatives of nicotinamide, similar in structure, have been prepared and shown to possess significant in vitro antimicrobial activity against various bacterial and fungal species. These compounds have been compared with standard drugs, indicating their potential in antimicrobial therapies (Patel & Shaikh, 2010).
Antifungal Applications
A series of novel 2‐aminonicotinamide derivatives, designed based on the structure of related compounds, exhibited potent in vitro antifungal activity against Candida albicans and other fungal species. These compounds were found to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)‐anchored proteins in fungi, indicating a specific mode of action which might have broader applications in antifungal treatments (Ni et al., 2017).
Molecular Crystal Applications
Studies on cocrystals of nicotinamide with aromatic acids have demonstrated unique hydrogen-bonded interactions, which are crucial for the development of novel molecular crystal structures. These structures can have significant implications in the field of material science and crystal engineering (Lou & Hu, 2011).
Neuroprotective Potential
Research on related nicotinamide compounds has revealed their potential in protecting against neuronal cell damage. These compounds can act as Na+/Ca2+ exchange inhibitors, offering protection against hypoxia/reoxygenation-induced damage in neuronal cells. This indicates a possible therapeutic application in neuroprotection (Iwamoto & Kita, 2006).
Antibacterial Properties
Carbacylamidophosphates containing nicotinamide have been synthesized and shown to possess significant antibacterial activity. These compounds have been tested against various bacterial strains, indicating their potential use in developing new antibacterial agents (Oroujzadeh et al., 2017).
Non-Linear Optical Properties
Proton transfer hydrogen-bonded complexes of nicotinamide have been characterized and found to show efficient second harmonic frequency generation, which is a significant property in the field of non-linear optics. This suggests potential applications in the development of materials for non-linear optical devices (Bryndal et al., 2014).
Eigenschaften
IUPAC Name |
6-[3-[(5-chloro-2-hydroxyphenyl)methylamino]pyrrolidin-1-yl]-N-(3-fluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4O2/c24-17-5-6-21(30)16(10-17)13-26-20-8-9-29(14-20)22-7-4-15(12-27-22)23(31)28-19-3-1-2-18(25)11-19/h1-7,10-12,20,26,30H,8-9,13-14H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDMYFQZOWCCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NCC2=C(C=CC(=C2)Cl)O)C3=NC=C(C=C3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2632358.png)
![N-methyl-N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2632361.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B2632362.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2632369.png)

![3-[3-(Methylamino)piperidin-1-yl]butanoic acid;dihydrochloride](/img/structure/B2632372.png)
![7-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2632375.png)
![N-(3,5-dimethoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2632376.png)

![N-(2,4-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2632379.png)
